

Design and Synthesis of Bioactive Pyridazinone-Based Compounds: Application Notes and Protocols

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Compound of Interest

Compound Name: 4-Bromo-6-chloropyridazin-3(2H)-one

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Introduction

Pyridazinone derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their wide spectrum of biological activities.^[1] ^[2] The pyridazinone scaffold is considered a "wonder nucleus" because its derivatives exhibit diverse pharmacological effects, including anticancer, cardiovascular, anti-inflammatory, and antimicrobial properties.^[1]^[3] Their versatile structure allows for facile functionalization, making them attractive candidates for the design and development of novel therapeutic agents.^[1] This document provides detailed application notes and protocols for the design, synthesis, and biological evaluation of bioactive pyridazinone-based compounds.

Design Strategies for Bioactive Pyridazinone Derivatives

The design of novel pyridazinone-based therapeutic agents often involves several key strategies:

- Scaffold Hopping and Bioisosteric Replacement: Replacing a core scaffold in a known drug with a pyridazinone ring can lead to novel compounds with improved properties. For

instance, the pyridine ring of the anticancer drug sorafenib can be replaced with a pyridazinone ring to generate new derivatives with potential dual anticancer and antimicrobial activities.[4]

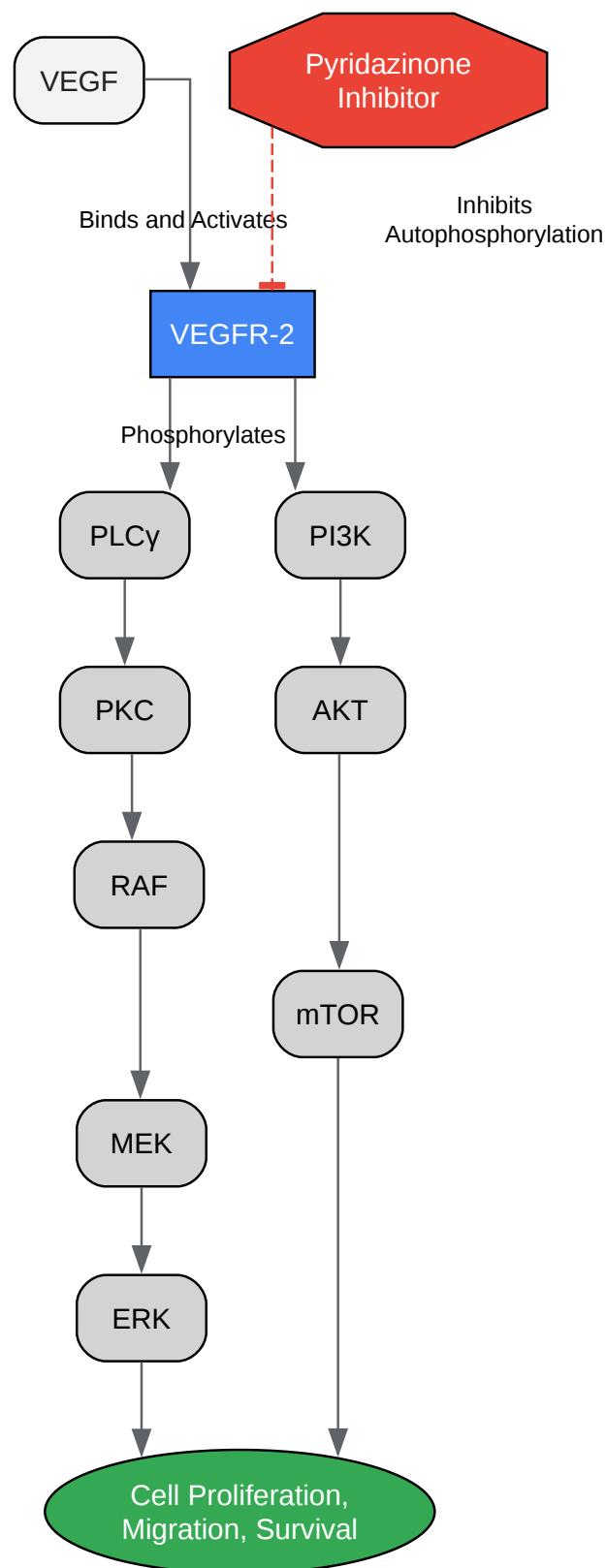
- Structure-Activity Relationship (SAR) Studies: Systematic modification of substituents on the pyridazinone ring helps in identifying the key structural features required for a specific biological activity. For example, in a series of pyrazolo[3,4-d]pyridazinones, the presence of a benzyl group at the pyridazine 2-nitrogen was found to be associated with potent and selective PDE5 inhibitory activity.[5]
- Mechanism-Based Design: Designing pyridazinone derivatives to target specific enzymes or receptors involved in disease pathology is a common approach. For instance, pyridazinone compounds have been designed as selective inhibitors of enzymes like VEGFR-2, BTK, COX-2, and phosphodiesterases.[5][6][7]

Synthesis of Pyridazinone Derivatives

A common and versatile method for the synthesis of the pyridazinone core involves the cyclocondensation of γ -keto acids with hydrazine hydrate.[8][9] Variations of this method allow for the introduction of diverse substituents on the pyridazinone ring.

General Synthesis Workflow



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